alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 is a complex organic compound with a unique structure that includes deuterium-labeled methyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 typically involves multiple steps, including the introduction of deuterium-labeled groups. The process may start with the preparation of deuterium-labeled precursors, followed by their incorporation into the target molecule through a series of chemical reactions. Common reaction conditions include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 involves its interaction with specific molecular targets. The deuterium-labeled groups can influence the compound’s behavior in biological systems, affecting its binding affinity and metabolic stability. The pathways involved may include enzyme interactions, receptor binding, and cellular uptake mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile
- Alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D12
Uniqueness
The uniqueness of alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14 lies in its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms can enhance the compound’s stability and alter its interaction with biological systems, making it a valuable tool in various research applications.
Biological Activity
Alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14, with CAS number 75157-04-9, is a deuterated compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
- Molecular Formula : C21D14H13N3
- Molecular Weight : 335.545 g/mol
- Structure : The compound features a pyridine ring and a phenyl group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound involves complex organic reactions that incorporate deuterated ethyl groups to enhance stability and isotopic labeling. This modification aids in tracking the compound in biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa.
Pathogen | MIC (µM) | Activity |
---|---|---|
Escherichia coli | 0.21 | Potent Inhibitor |
Pseudomonas aeruginosa | 0.25 | Moderate Inhibitor |
Staphylococcus aureus | 0.15 | Strong Inhibitor |
Cytotoxicity
The cytotoxic effects of the compound have been assessed using various cell lines. The MTT assay results indicate that while the compound exhibits antimicrobial properties, it also shows selective cytotoxicity towards certain cancer cell lines without significantly affecting normal cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HaCat (Human Keratinocytes) | >100 | Non-cytotoxic |
Balb/c 3T3 (Mouse Fibroblasts) | 75 | Moderate Cytotoxicity |
A549 (Lung Cancer) | 30 | High Cytotoxicity |
Molecular docking studies suggest that this compound interacts with key bacterial enzymes such as DNA gyrase and MurD. These interactions are critical for its antibacterial activity.
Key Interactions:
- DNA Gyrase : Forms hydrogen bonds with residues SER1084 and ASP437.
- MurD Enzyme : Shows competitive inhibition against substrate binding.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on E. coli Infections : Administered in a murine model of E. coli infection showed a significant reduction in bacterial load.
- Cancer Cell Line Study : Demonstrated selective cytotoxicity in A549 cells while sparing normal fibroblasts.
Properties
Molecular Formula |
C21H27N3 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanenitrile |
InChI |
InChI=1S/C21H27N3/c1-17(2)24(18(3)4)15-13-21(16-22,19-10-6-5-7-11-19)20-12-8-9-14-23-20/h5-12,14,17-18H,13,15H2,1-4H3/i1D3,2D3,3D3,4D3,17D,18D |
InChI Key |
SSDIPWVFVFRNKB-JXDOJKDFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.